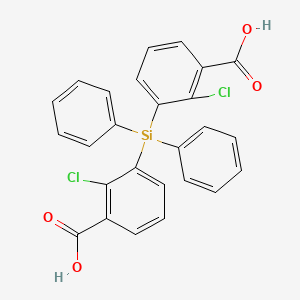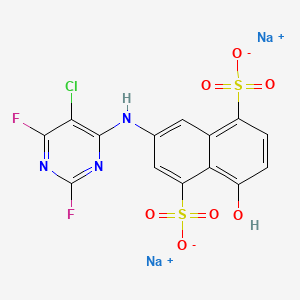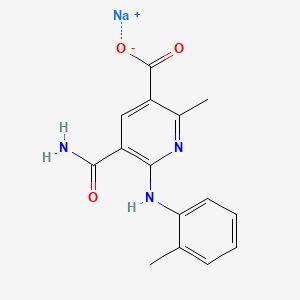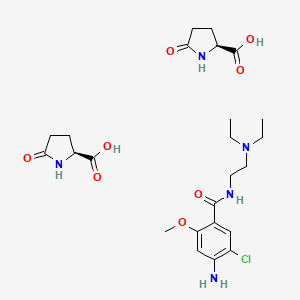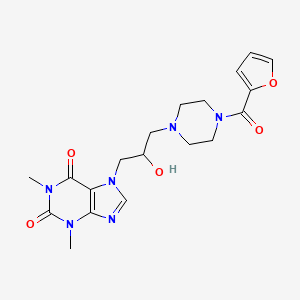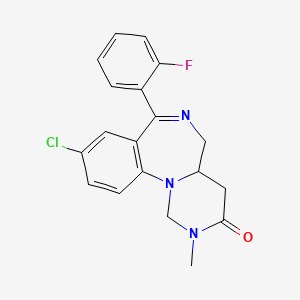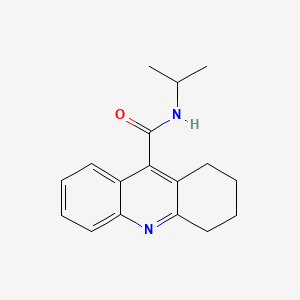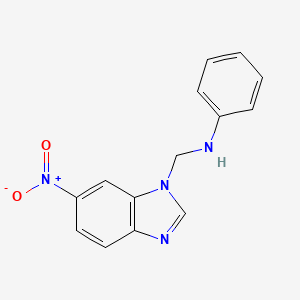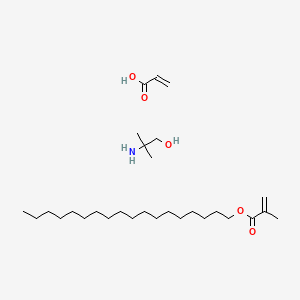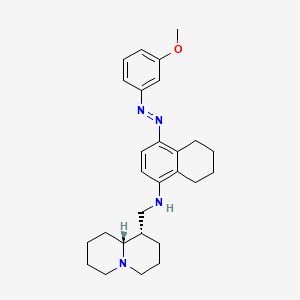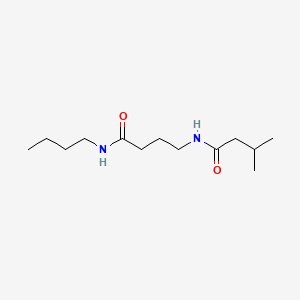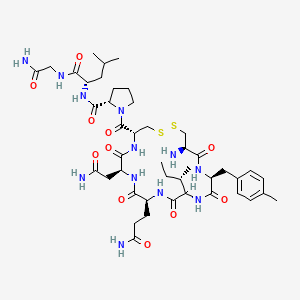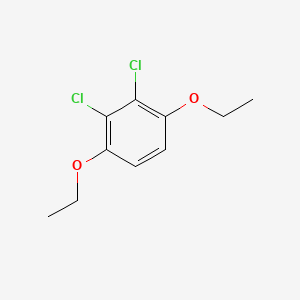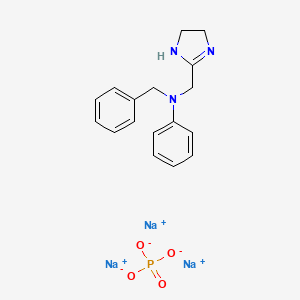
Einecs 308-180-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 308-180-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various scientific and industrial applications.
Preparation Methods
The preparation methods for Einecs 308-180-5 can vary depending on the desired purity and application. Common synthetic routes include:
Chemical Synthesis: This involves the reaction of specific precursor chemicals under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to yield the desired product.
Industrial Production: Large-scale production methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Einecs 308-180-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 308-180-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and as a marker in biological studies.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 308-180-5 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact mechanism can vary based on the specific application and target .
Properties
CAS No. |
97890-00-1 |
|---|---|
Molecular Formula |
C17H19N3Na3O4P |
Molecular Weight |
429.29 g/mol |
IUPAC Name |
trisodium;N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;phosphate |
InChI |
InChI=1S/C17H19N3.3Na.H3O4P/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;;;;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
InChI Key |
UGKOECLWDZDPTK-UHFFFAOYSA-K |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


